molecular formula C7H10FN3 B2533439 N1-(5-fluoropyridin-2-yl)ethane-1,2-diamine CAS No. 1248262-01-2

N1-(5-fluoropyridin-2-yl)ethane-1,2-diamine

Cat. No.: B2533439
CAS No.: 1248262-01-2
M. Wt: 155.176
InChI Key: XVIRRQGCKFXHKY-UHFFFAOYSA-N
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Description

N1-(5-Fluoropyridin-2-yl)ethane-1,2-diamine is an aliphatic diamine derivative featuring a pyridine ring substituted with a fluorine atom at the 5-position and an ethylenediamine chain at the 2-position. Pyridine-based diamines are widely studied for their applications in coordination chemistry (e.g., forming metal complexes) , medicinal chemistry (e.g., antimalarial and antiviral agents) , and materials science (e.g., corrosion inhibitors) . The fluorine substituent likely enhances electronegativity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

N'-(5-fluoropyridin-2-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FN3/c8-6-1-2-7(11-5-6)10-4-3-9/h1-2,5H,3-4,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIRRQGCKFXHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248262-01-2
Record name N1-(5-fluoropyridin-2-yl)ethane-1,2-diamine
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Preparation Methods

The synthesis of N1-(5-fluoropyridin-2-yl)ethane-1,2-diamine typically involves the reaction of 5-fluoropyridine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

N1-(5-fluoropyridin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1-(5-fluoropyridin-2-yl)ethane-1,2-diamine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N1-(5-fluoropyridin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyridine moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs.
  • Trifluoromethyl (CF3) : Introduces strong electron-withdrawing effects and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Spectroscopic Characterization

NMR Data Comparison

  • N1-(Pyridin-2-yl)ethane-1,2-diamine :
    • ¹H NMR : Signals for pyridine protons (δ 8.2–7.4 ppm) and ethylenediamine protons (δ 3.4–2.8 ppm) .
    • ¹³C NMR : Pyridine carbons (δ 150–120 ppm) and aliphatic carbons (δ 45–35 ppm) .
  • N1-(3-Chlorobenzyl)ethane-1,2-diamine analogs :
    • ¹H NMR : Aromatic protons (δ 7.5–6.8 ppm) and aliphatic chain protons (δ 3.6–2.6 ppm) .
  • Fluorinated Analogs :
    • ¹⁹F NMR : A single peak near δ -115 ppm (for 5-fluoropyridine derivatives) .

IR and Mass Spectrometry

  • IR : N-H stretches (~3440 cm⁻¹) and C-F stretches (~1250–1100 cm⁻¹) are characteristic .
  • HRMS : Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ at m/z 138.18 for N1-(pyridin-2-yl)ethane-1,2-diamine) .

Coordination Chemistry

  • Metal Complex Formation : Ethylenediamine chains in analogs like N1-(pyridin-2-yl)ethane-1,2-diamine form stable complexes with Co(III), Ir(III), and other transition metals, useful in catalysis and materials science .
  • Fluorine Impact : Fluorine’s electron-withdrawing nature may modulate the Lewis acidity of metal centers, altering catalytic activity .

Materials Science

  • Schiff Base Ligands : Derivatives such as N1-((1H-pyrrol-2-yl)methylene)ethane-1,2-diamine form thermally stable ligands for Co(III) complexes, applicable in photovoltaics or sensors .

Biological Activity

N1-(5-fluoropyridin-2-yl)ethane-1,2-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorinated pyridine ring and an ethylene diamine moiety. The fluorine atom enhances its lipophilicity and electron-withdrawing properties, which can significantly influence its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to modulation of enzyme activity. This interaction can affect various metabolic pathways and signal transduction processes .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The fluorinated pyridine moiety is believed to enhance its binding affinity to bacterial enzymes, thereby disrupting their function.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses. This effect could be beneficial in treating conditions characterized by chronic inflammation .

Enzyme Inhibition

This compound has shown promise as an inhibitor of histone deacetylases (HDACs). In vitro studies have demonstrated that it can modulate HDAC activity, which is crucial for regulating gene expression and cellular processes such as differentiation and apoptosis .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialSignificant inhibition against various bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme InhibitionModulation of HDAC activity

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus, the compound exhibited an MIC (minimum inhibitory concentration) value significantly lower than that of standard antibiotics. This suggests a potential role in developing new antimicrobial agents.

Case Study 2: HDAC Inhibition

A comparative analysis of this compound with other known HDAC inhibitors revealed that it possesses comparable potency. The IC50 values obtained from cell line assays indicated effective inhibition at micromolar concentrations, supporting its potential therapeutic applications in cancer treatment .

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